m-PEG8-aldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-aldehyde typically involves the modification of polyethylene glycol with an aldehyde group. One common method is the oxidation of methoxy polyethylene glycol using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
m-PEG8-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can react with hydrazide or aminooxy groups to form hydrazones or oximes, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrazide or aminooxy compounds in a buffered aqueous solution at pH 6.0.
Major Products Formed
Oxidation: Methoxy polyethylene glycol carboxylic acid.
Reduction: Methoxy polyethylene glycol alcohol.
Substitution: Hydrazones or oximes.
Scientific Research Applications
m-PEG8-aldehyde is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of biocompatible materials and surface modifications .
Mechanism of Action
The mechanism of action of m-PEG8-aldehyde involves its ability to form covalent bonds with hydrazide and aminooxy groups. This reactivity allows it to be used in bioconjugation, where it can link biomolecules such as proteins and peptides to other molecules or surfaces. The aldehyde group reacts with the aminooxy or hydrazide group to form a stable oxime or hydrazone linkage, respectively .
Comparison with Similar Compounds
m-PEG8-aldehyde is part of the family of methoxy polyethylene glycols (mPEGs), which are known for their biocompatibility and low immunogenicity. Similar compounds include:
m-PEG4-aldehyde: A shorter chain version with similar reactivity but different solubility and pharmacokinetic properties.
m-PEG12-aldehyde: A longer chain version that provides greater solubility and flexibility in bioconjugation applications.
Compared to these similar compounds, this compound offers a balance between chain length, solubility, and reactivity, making it a versatile choice for various applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O9/c1-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-2-3-19/h3H,2,4-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFQSSVTZOVAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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